1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one
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Overview
Description
1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O3 It is a derivative of acetophenone, characterized by the presence of hydroxyl groups and methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dihydroxy-3,4,5-trimethylbenzaldehyde.
Reaction with Acetic Anhydride: The aldehyde undergoes a reaction with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the desired ketone.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cellular Pathways: It may modulate cellular signaling pathways, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,5-Trimethylphenyl)ethanone: Similar structure but lacks hydroxyl groups.
1-(2,4,6-Trimethylphenyl)ethanone: Similar structure with different positions of methyl groups.
1-(2,4,6-Trihydroxy-3-methylphenyl)ethanone: Similar structure with additional hydroxyl groups.
Uniqueness
1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one is unique due to the specific arrangement of hydroxyl and methyl groups on the aromatic ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66842-24-8 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-3,4,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-5-6(2)10(13)9(8(4)12)11(14)7(5)3/h13-14H,1-4H3 |
InChI Key |
MAKBJQYMAQEWDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)O)C(=O)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)O)C(=O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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